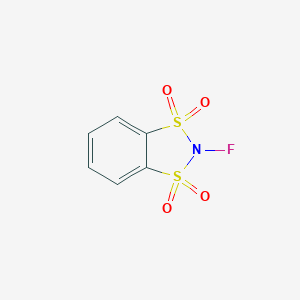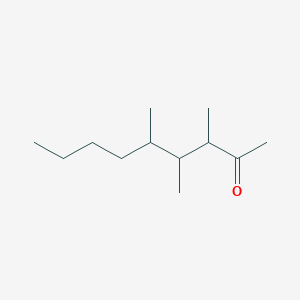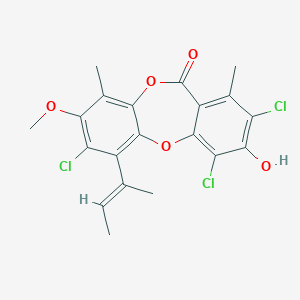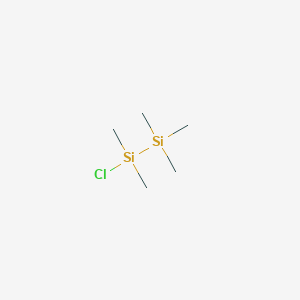
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
Overview
Description
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a useful research compound. Its molecular formula is C28H22O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666680. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Inducer Synthesis : A study developed a practical approach to synthesize chiral inducers like (2R,3R)-1,4-dimethoxyl-1,1,4,4-tetraphenyl-2,3-diol, using a highly regioselective process (Xie et al., 2015).
[2 + 2] Photoreactivity in the Solid State : 2-Butyne-1,4-diol was used to direct trans-1,2-bis (n-pyridyl) ethylene to undergo intermolecular [2 + 2] photodimerization, forming hydrogen-bonded polymers with photocycloadditions (Oburn et al., 2019).
Electrochemical Reduction : A study on the electrochemical reduction of 1,1,4,4-tetraphenylbutatriene revealed stepwise formation of radical anions and dianions, leading to various reduced compounds (Chen et al., 1987).
Influence in Electroplating : Commercial-grade 2-butyne-1,4-diol is used in electroplating, specifically to increase the current efficiency of zinc electro-winning (D'Amboise et al., 1988).
Hydrogenation in Supercritical Carbon Dioxide : Hydrogenation of 2-butyne-1,4-diol in supercritical carbon dioxide at 323 K showed high selectivity for butane-1,4-diol, with no catalysts needed as the reaction is promoted by the stainless steel reactor wall (Zhao et al., 2003).
N-Heterocyclization Catalyst : 2-Butyne-1,4-diol reacts with amines in the presence of ruthenium complexes to yield N-substituted pyrroles and pyrrolidines, showcasing its role in catalytic syntheses (Tsuji et al., 1987).
Electrodeposition Studies : It was investigated in the electrodeposition of Cu–Li alloy from an ionic liquid, where 2-butyne-1,4-diol improved Li content in the deposit and affected the deposit's density and fineness (Yang et al., 2013).
Mechanism of Action
Target of Action
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, also known as 1,1,4,4-tetraphenylbut-2-yne-1,4-diol, is a synthetic compound that primarily acts as a ligand . It binds to metal ions in coordination chemistry .
Mode of Action
The compound’s interaction with its targets involves a change in color between blue and red depending on its environment . This color change is indicative of the compound’s interaction with metal ions .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific metal ions it interacts with. As a ligand, it can form complexes with metal ions, potentially influencing their biological activity and the overall homeostasis of metal ions within the cell .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its color-changing property suggests that it may be sensitive to changes in pH or other environmental conditions . Furthermore, the presence and concentration of specific metal ions in the environment would directly impact its activity as a ligand .
Properties
IUPAC Name |
1,1,4,4-tetraphenylbut-2-yne-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHDGJIYPGMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074537 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-74-5 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,4,4-TETRAPHENYL-2-BUTYNE-1,4-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6I6TL4IUF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural feature of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol and how does it influence its crystal structure?
A1: The molecule of 1,1,4,4-tetraphenylbut-2-yne-1,4-diol possesses a center of symmetry located at the midpoint of the C≡C bond []. This symmetry element dictates that the hydroxyl groups are positioned on opposite sides of the molecule. The crystal structure is stabilized by O—H⋯O hydrogen bonds formed between these hydroxyl groups, resulting in linear supramolecular chains extending along the b-axis [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)
